molecular formula C11H21NO3 B1476916 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid CAS No. 2021437-30-7

3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid

Cat. No.: B1476916
CAS No.: 2021437-30-7
M. Wt: 215.29 g/mol
InChI Key: CCLRDUSITDUKCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C11H21NO3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Material Applications

  • Conjugate Addition for Synthesis : The conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)piperidine to alkyl acrylates has been demonstrated, providing a pathway towards the synthesis of 3-[2-(bromomethyl)piperidin-1-yl]propanoates and related compounds. This method has applications in the development of novel indolizidine derivatives, offering potential utility in various synthetic endeavors (D’hooghe et al., 2009).

  • Polymeric Materials : Ethyl 3-(4-(hydroxymethyl)piperidin-1-yl)propanoate has been utilized in the enzymatic synthesis of poly(β–amino esters) and copolymers, showcasing the potential of these materials in biomedical applications like gene delivery. The thermal and crystalline properties of these polymers have been extensively studied, revealing their biodegradable nature and potential for specific biomedical uses (Martino et al., 2012).

Biomedical Research

  • Anticonvulsant and Antinociceptive Activity : Research into hybrid molecules derived from modifications of 3-methyl- and 3,3-dimethyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-diones has identified compounds with significant anticonvulsant and antinociceptive properties. These studies contribute to the development of new therapeutic agents for epilepsy and pain management (Kamiński et al., 2016).

Analytical Chemistry

  • Characterization of Novel Impurities : The analytical profiling of pharmaceuticals has benefited from the study of compounds related to 3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid. Identification and structural characterization of novel impurities in drug formulations, such as Repaglinide, underscore the importance of these compounds in ensuring the purity and safety of pharmaceutical products (Kancherla et al., 2018).

Properties

IUPAC Name

3-[2-(ethoxymethyl)piperidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-2-15-9-10-5-3-4-7-12(10)8-6-11(13)14/h10H,2-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLRDUSITDUKCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCCN1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-(Ethoxymethyl)piperidin-1-yl)propanoic acid
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.